2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid is a complex organic compound with a molecular formula of C₁₇H₁₈N₂O₅. This compound is characterized by the presence of a benzyloxycarbonyl group, a hydroxy group, and a 4-methylpyridin-3-yl group attached to a propanoic acid backbone. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid typically involves multiple steps, including protection, coupling, and deprotection reactions. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by coupling with a hydroxy-3-(4-methylpyridin-3-yl)propanoic acid derivative. The final step involves deprotection to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzyloxycarbonyl group can be reduced to a primary amine using catalytic hydrogenation.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The 4-methylpyridin-3-yl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-pyridinyl)propanoic acid: Similar structure but lacks the methyl group on the pyridine ring.
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylphenyl)propanoic acid: Similar structure but has a phenyl group instead of a pyridine ring.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid is unique due to the presence of the 4-methylpyridin-3-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C17H18N2O5 |
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Molecular Weight |
330.33 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methylpyridin-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H18N2O5/c1-11-7-8-18-9-13(11)15(20)14(16(21)22)19-17(23)24-10-12-5-3-2-4-6-12/h2-9,14-15,20H,10H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
GOUJMERRZMAEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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